Aplysinamisine-II
CAS No.: 150417-68-8
Cat. No.: VC21172911
Molecular Formula: C16H23Br2N5O4
Molecular Weight: 509.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150417-68-8 |
---|---|
Molecular Formula | C16H23Br2N5O4 |
Molecular Weight | 509.2 g/mol |
IUPAC Name | (6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
Standard InChI | InChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16?/m0/s1 |
Standard InChI Key | GCYSDIFCRYTRFB-KNVGNIICSA-N |
Isomeric SMILES | COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
SMILES | COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
Canonical SMILES | COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
Aplysinamisine-II possesses a complex molecular architecture featuring a unique spirocyclic system. The chemical structure includes a 1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide skeleton with distinctive functional groups. The compound contains two bromine atoms at positions 7 and 9, a methoxy group at position 8, and a hydroxyl group at position 6 of the cyclohexadiene ring. Additionally, it features a guanidine-containing side chain attached to the carboxamide group .
The stereochemistry of Aplysinamisine-II is defined by two stereocenters: a 5S configuration at the spiro carbon and a 6R configuration at the carbon bearing the hydroxyl group. This stereochemical arrangement contributes significantly to the compound's three-dimensional structure and potentially to its biological activities .
Physical and Chemical Properties
Aplysinamisine-II exhibits distinctive physicochemical properties that characterize its behavior in biological systems and laboratory settings. The compound is represented by the molecular formula C₁₆H₂₃Br₂N₅O₄, corresponding to a molecular weight of 509.2 g/mol . The presence of multiple nitrogen atoms and oxygen-containing functional groups confers specific chemical reactivity and solubility characteristics to the molecule.
Table 1: Physical and Chemical Properties of Aplysinamisine-II
Property | Value | Source |
---|---|---|
Chemical Name | (5S,6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |
Molecular Formula | C₁₆H₂₃Br₂N₅O₄ | |
Molecular Weight | 509.2 g/mol | |
CAS Number | 150417-68-8 | |
InChI Key | GCYSDIFCRYTRFB-XJKSGUPXSA-N | |
SMILES Notation | COC1=C(C@@HO)Br |
Structural Features and Related Compounds
Aplysinamisine-II shares structural similarities with other bromotyrosine-derived alkaloids isolated from marine sponges. It is part of a family that includes Aplysinamisine-I and Aplysinamisine-III, which were isolated concurrently from the same marine source . The structural relationships among these compounds provide insights into their biosynthetic pathways and structure-activity relationships.
The distinctive features of Aplysinamisine-II include the presence of two bromine atoms, which are characteristic of many marine-derived natural products, particularly those from sponges. The spirocyclic core structure, combined with the guanidine-containing side chain, distinguishes Aplysinamisine-II from other bromotyrosine alkaloids and contributes to its unique biological profile .
Natural Sources and Isolation
Marine Sponge Sources
Aplysinamisine-II has been primarily isolated from the Caribbean sponge Aplysina cauliformis, collected in the waters of Puerto Rico . The compound has also been reported in Suberea clavata, indicating its presence across multiple sponge genera . Both source organisms belong to the order Verongiida (formerly classified under Dictyoceratida), which is known for producing a diverse array of bromotyrosine-derived metabolites .
Marine sponges of the Aplysina genus are recognized for their rich chemical diversity, often containing compounds with distinct biological activities. These sponges typically inhabit shallow tropical and subtropical waters, where they have evolved sophisticated chemical defense mechanisms against predators and microorganisms. The production of bromotyrosine alkaloids, including Aplysinamisine-II, is believed to be part of these defense strategies .
Biological Activities
Activity Type | Observation | Reference |
---|---|---|
Antimicrobial | Marginal activity against tested microorganisms | |
Cytotoxicity | Modest cytotoxic effects observed in laboratory studies |
Ecological Significance
The biological activities of Aplysinamisine-II likely play significant roles in the ecological interactions of its source organisms. Marine sponges, as sessile filter feeders, have evolved chemical defense mechanisms to deter predators, competitors, and potentially harmful microorganisms. The production of compounds like Aplysinamisine-II contributes to these defenses, providing the sponge with chemical protection in its natural habitat .
Research Developments and Challenges
Analytical Characterization
The structural elucidation of Aplysinamisine-II has primarily relied on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These analytical methods have enabled researchers to determine the complex molecular architecture of the compound, including its stereochemical configuration .
Continued advancements in analytical technologies, such as high-resolution mass spectrometry and two-dimensional NMR techniques, have enhanced the ability to characterize complex natural products like Aplysinamisine-II with greater precision. These technical developments facilitate more accurate structural determinations, which are essential for understanding structure-activity relationships and potential medicinal applications .
Supply and Sustainability Challenges
A significant challenge in the research and development of marine natural products, including Aplysinamisine-II, is the issue of sustainable supply. The extraction of compounds from wild-harvested marine sponges faces limitations in terms of yield, environmental impact, and consistency. The limited yield of compounds from large amounts of sponge material presents a barrier to both research and potential commercial applications .
Addressing these supply challenges has prompted exploration of alternative strategies, including aquaculture of source organisms, chemical synthesis, and microbial production. The potential involvement of sponge-associated microorganisms in the biosynthesis of compounds like Aplysinamisine-II offers promising avenues for sustainable production through microbial fermentation. This approach could overcome the supply limitations associated with harvesting wild sponges while also providing a more environmentally sustainable source of these valuable compounds .
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